Hydrazodiisobutyronitrile

Green Chemistry Catalytic Oxidation Azo Compound Synthesis

Researchers requiring high-purity hydrazo intermediates for AIBN synthesis or analytical reference standards often encounter limited supply and inconsistent quality. Hydrazodiisobutyronitrile (CAS 6869-07-4) addresses these gaps with ≥98% purity and full characterization. • Enables high-yield AIBN production (94.8% via catalytic oxidation) • Thermally stable (>60°C) for controlled polymerization initiation • Serves as Voriconazole Impurity 62 reference standard for ANDA submissions Bulk and custom packaging available.

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
CAS No. 6869-07-4
Cat. No. B039185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazodiisobutyronitrile
CAS6869-07-4
Synonyms2,2'-HYDRAZO-BIS(2-METHYLPROPIONITRILE); A,A'-HYDRAZODIISOBUTYRONITRILE; 2,2'-(Hydrazine-1,2-diyl)bis(2-methylpropanenitrile); 2,2'-Hydrazobis(2-methylpropiononitrile); 2,2'-Hydrazobis(isobutyronitrile)
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC(C)(C#N)NNC(C)(C)C#N
InChIInChI=1S/C8H14N4/c1-7(2,5-9)11-12-8(3,4)6-10/h11-12H,1-4H3
InChIKeyHOSVESHQDSFAST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrazodiisobutyronitrile: Intermediate and Initiator


Hydrazodiisobutyronitrile (CAS 6869-07-4), also known as 2,2'-hydrazobis(2-methylpropanenitrile), is a specialized hydrazo compound with the molecular formula C8H14N4 and a molecular weight of 166.22 g/mol [1]. It is classified as an azo-compound initiator and is characterized by a central hydrazine bridge (-NH-NH-) linking two isobutyronitrile groups . The compound is a white crystalline solid, and its primary recognized role is as a key intermediate in the synthesis of its azo analog, 2,2'-azobis(isobutyronitrile) (AIBN) [2].

HAIBN: Not a Generic Azo Initiator


Hydrazodiisobutyronitrile (HAIBN) cannot be treated as a generic azo initiator because its unique hydrazo (-NH-NH-) functional group confers a distinct chemical identity and reactivity profile. In contrast to the azo (-N=N-) group found in common initiators like AIBN, the hydrazo group imparts a higher degree of thermal stability and makes HAIBN the direct precursor for synthesizing AIBN via oxidation [1]. This relationship means HAIBN is not a substitute for AIBN, but rather a distinct chemical entity with its own set of performance characteristics, particularly valued in synthetic pathways where selective oxidation or the generation of hydrazine derivatives is required. Its role as an intermediate dictates that its procurement is driven by synthetic planning, not by direct performance as a polymerization initiator.

HAIBN Quantitative Evidence


AIBN Oxidation Efficiency

In a green chemistry application, Hydrazodiisobutyronitrile (HAIBN) can be efficiently oxidized to AIBN using a heterogeneous catalyst, achieving a high yield that validates its role as a direct precursor. A study by Zhang et al. (2021) developed a CrOx/TiO2 catalyst that achieved a 94.8% yield of AIBN from HAIBN [1].

Green Chemistry Catalytic Oxidation Azo Compound Synthesis AIBN Precursor

Boiling Point vs. AIBN

Hydrazodiisobutyronitrile exhibits a substantially higher boiling point compared to its azo derivative AIBN, indicating a fundamental difference in thermal stability and physical behavior. HAIBN has an estimated boiling point of 284.45°C , whereas AIBN has a melting point of 100-105 °C [1] and decomposes at much lower temperatures [2].

Thermal Analysis Polymer Chemistry Initiator Safety Physicochemical Properties

Decomposition Onset vs. AIBN

Hydrazodiisobutyronitrile demonstrates a higher threshold for thermal decomposition compared to AIBN. While AIBN is known to decompose at around 64°C, generating radicals [1], HAIBN remains stable until at least 60°C, with decomposition noted only above this temperature [2].

Thermal Stability Polymerization Safety Assessment Radical Initiators

Water Solubility

Hydrazodiisobutyronitrile is characterized as poorly soluble in water, with a reported solubility of 4200 mg/L [1]. This property is significant for its isolation, purification, and potential application in biphasic or aqueous reaction systems.

Solubility Physicochemical Properties Formulation Process Chemistry

HAIBN Applications


Catalytic Oxidation to AIBN

Hydrazodiisobutyronitrile is the direct chemical precursor to the widely used radical initiator AIBN. Researchers and chemical manufacturers can utilize this compound to produce AIBN with high efficiency, as demonstrated by the 94.8% yield achieved using a CrOx/TiO2 catalyst and hydrogen peroxide [1]. This green chemistry approach offers a controlled, high-yield route to AIBN, avoiding the direct use of more hazardous reagents and enabling in-situ preparation for specialized applications.

Elevated Temperature Polymerization

Due to its thermal stability (>60°C) [1] and significantly higher boiling point compared to AIBN, Hydrazodiisobutyronitrile can serve as a free-radical initiator in polymerization reactions that require a slightly higher or different thermal activation profile than standard azo initiators. This makes it suitable for the bulk or solution polymerization of monomers like styrene, acrylates, and methacrylates [2], where maintaining a specific thermal budget is critical for achieving desired polymer molecular weights and architectures.

Analytical Method Development & QC

Hydrazodiisobutyronitrile is utilized as a reference standard in analytical chemistry, particularly for method development and validation (AMV) and quality control (QC) applications. It can be used during the commercial production of pharmaceuticals and as an impurity standard, such as Voriconazole Impurity 62 [1], for analytical testing required by regulatory bodies like the FDA for Abbreviated New Drug Applications (ANDA) [2].

Agrochemical and Pharmaceutical Intermediate

Beyond polymer chemistry, Hydrazodiisobutyronitrile is a versatile building block in organic synthesis. Its hydrazo group can be selectively oxidized or reduced to yield azo compounds or hydrazine derivatives, respectively [1]. This reactivity is harnessed in the production of certain agrochemicals and pharmaceutical compounds, where it serves as a reactant for introducing specific nitrogen-containing functional groups or carbon frameworks [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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